molecular formula C23H15ClFN3 B2477569 1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-57-0

1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2477569
CAS No.: 932325-57-0
M. Wt: 387.84
InChI Key: RVSKLYAJQQUSDZ-UHFFFAOYSA-N
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Description

Compounds like “1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are often used in the pharmaceutical industry due to their diverse pharmacological effects .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques like single-crystal X-ray diffraction . Theoretical methods like DFT (Density Functional Theory) can also be used to predict the molecular geometry and vibrational frequencies .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For instance, a simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst .

Scientific Research Applications

Optical Properties and Luminescent Applications

The study of pyrazoloquinoline derivatives, including compounds similar to 1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, has shown that these chemicals exhibit significant optical absorption and fluorescence spectra changes when subjected to cyclization or when interacted with different solvents. These properties suggest their potential as candidates for luminescent or electroluminescent applications, where their ability to emit light in the green-yellow range of the visible spectrum can be particularly valuable (Danel et al., 2010).

Fluorescence Sensing and Molecular Sensors

Pyrazoloquinoline chromophores, closely related to the compound , have been utilized as versatile building blocks for constructing brightly fluorescent molecular sensors. These sensors are capable of fluorescence enhancement upon interaction with analytes, making them useful in detecting metal ions and other small inorganic cations. This capability underlines the compound's potential in developing new fluorescence-based sensors for various applications, including environmental monitoring and biochemical assays (Rurack et al., 2002).

Electroluminescence and Photophysical Studies

Further research into derivatives of pyrazoloquinoline has explored their electroluminescence and photophysical behaviors. Introduction of various substituents, including fluorine, has been shown to modify the compound's properties, such as fluorescence quantum efficiency and absorption band position. These modifications enhance the compound's resistance to proton donors and its photophysical stability, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Szlachcic & Uchacz, 2018).

Future Directions

The field of heterocyclic compounds is a rapidly evolving area of research with potential applications in various fields including medicine, agriculture, and materials science. Future research may focus on the synthesis of new compounds with improved properties, the development of more efficient synthesis methods, and the exploration of new applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSKLYAJQQUSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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